molecular formula C15H12O2 B3028958 2-Hydroxychalcone CAS No. 42224-53-3

2-Hydroxychalcone

Cat. No. B3028958
CAS RN: 42224-53-3
M. Wt: 224.25 g/mol
InChI Key: UDOOPSJCRMKSGL-ZHACJKMWSA-N
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Description

2-Hydroxychalcone is a natural flavonoid . It is a potent antioxidant that inhibits lipid peroxidation and induces apoptosis by downregulating Bcl-2 levels and inhibiting the activation of NF-kB .


Synthesis Analysis

2-Hydroxychalcone can be synthesized from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization . This process provides a variety of flavones and flavanones from 2′-hydroxydihydrochalcones as common intermediates, depending on oxidants and additives .


Molecular Structure Analysis

The molecular formula of 2-Hydroxychalcone is C15H12O2 . It has an average mass of 224.255 Da and a monoisotopic mass of 224.083725 Da .


Chemical Reactions Analysis

2-Hydroxychalcone can undergo various chemical reactions. For instance, it can be used in the synthesis of flavones and flavanones via efficient Pd (II) catalysis . The process involves oxidative cyclization sequences involving dehydrogenation .


Physical And Chemical Properties Analysis

2-Hydroxychalcone has a density of 1.2±0.1 g/cm3 . Its boiling point is 396.3±34.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 67.2±3.0 kJ/mol . The flash point is 169.3±18.3 °C . The index of refraction is 1.654 .

Scientific Research Applications

Antioxidant Activity

2’-Hydroxy-chalcones are naturally occurring compounds with a wide array of bioactivity. They have been found to possess significant antioxidant activity . For example, chalcone 4b, bearing two hydroxyl substituents on ring B, was found to possess 82.4% DPPH radical scavenging ability and 82.3% inhibition of lipid peroxidation .

Lipoxygenase (LOX) Inhibitory Activity

2’-Hydroxy-chalcones have been found to inhibit lipoxygenase (LOX), an enzyme involved in the metabolism of fatty acids . Chalcone 3c, possessing a methoxymethylene substituent on ring A, and three methoxy groups on ring B, exhibited the most promising LOX inhibitory activity (IC 50 = 45 μM) .

Apoptosis Induction

Treatment of HepG2 cells for 24 hours with synthetic 2’-hydroxychalcones resulted in apoptosis induction and dose-dependent inhibition of cell proliferation .

Inflammation and Fibrosis Attenuation

The TAK1 inhibition attenuates both inflammation and fibrosis in experimental pneumoconiosis .

Synthesis of Flavones and Flavanones

2’-Hydroxychalcones have been used as main precursors in the synthesis of flavones and flavanones via efficient Pd (II) catalysis . These Pd (II) catalyses expediently provide a variety of flavones and flavanones from 2’-hydroxydihydrochalcones as common intermediates, depending on oxidants and additives .

Anti-inflammatory, Anticancer, and Neuroprotective Effects

Its main bioactive compound is curcumin, a chalcone derivative, which has been found to possess various biological activities such as antioxidant, anti-inflammatory, anticancer, and neuroprotective effects .

Mechanism of Action

Target of Action

2-Hydroxychalcone, a natural flavonoid, primarily targets Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

2-Hydroxychalcone interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation . Additionally, 2-Hydroxychalcone has been found to induce apoptosis by downregulating Bcl-2, an anti-apoptotic protein . It also inhibits the activation of NF-kB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival .

Biochemical Pathways

The primary biochemical pathway affected by 2-Hydroxychalcone is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, 2-Hydroxychalcone reduces the conversion of arachidonic acid to prostaglandins, leading to a decrease in inflammation . Furthermore, the compound’s ability to downregulate Bcl-2 and inhibit NF-kB activation impacts the apoptotic pathway and NF-kB signaling pathway respectively .

Result of Action

The inhibition of COX-1 and COX-2 by 2-Hydroxychalcone leads to a reduction in inflammation . Its ability to downregulate Bcl-2 and inhibit NF-kB activation results in the induction of apoptosis and potential anti-cancer effects . Moreover, 2-Hydroxychalcone has been found to have antioxidant properties, inhibiting lipid peroxidation .

Action Environment

The action, efficacy, and stability of 2-Hydroxychalcone can be influenced by various environmental factors. For instance, the presence of light can enhance the compound’s anti-fungal activity . .

Safety and Hazards

2-Hydroxychalcone may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

(E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)10-11-15(17)12-6-2-1-3-7-12/h1-11,16H/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOOPSJCRMKSGL-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxychalcone

CAS RN

644-78-0, 42224-53-3
Record name 2-Hydroxychalcone
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Record name NSC170281
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Record name 644-78-0
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Record name 2-hydroxychalcone
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Record name 2-Hydroxychalcone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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